Nanomolar Inhibition of Plasmodium falciparum Dihydrofolate Reductase (DHFR)
This compound demonstrates potent inhibition of wild-type Plasmodium falciparum DHFR with an inhibition constant (Ki) of 0.290 nM [1]. This activity is notably more potent than the established antimalarial drug pyrimethamine, which exhibits a Ki of ~4.0 nM against the same enzyme under comparable assay conditions [2]. This suggests a significantly stronger binding affinity for the parasitic enzyme target.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.290 nM |
| Comparator Or Baseline | Pyrimethamine: Ki = ~4.0 nM |
| Quantified Difference | ~13.8-fold greater potency (lower Ki) |
| Conditions | Inhibition of wild-type P. falciparum DHFR using DHF as substrate in presence of NADPH by UV-Vis spectrometry. |
Why This Matters
This quantitative potency advantage supports the selection of this compound over generic starting materials for antimalarial lead optimization programs focused on DHFR inhibition.
- [1] BindingDB. (2024). Affinity Data for BDBM50625566 (CHEMBL5417784): Ki for Plasmodium falciparum DHFR. View Source
- [2] Hankins, E. G., et al. (2001). Kinetic and structural analysis of the inhibition of dihydrofolate reductase from Plasmodium falciparum by pyrimethamine and its analogs. Journal of Biological Chemistry, 276(43), 39703-39710. View Source
